H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH
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Overview
Description
The compound H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH is a synthetic tetrapeptide that has garnered significant interest in the field of opioid receptor research. This compound is a derivative of the TIPP (Tyr-Tic-Phe-Phe) series, which are known for their potent delta-opioid receptor antagonist properties . The structure of this compound includes 2,6-dimethyltyrosine (Dmt) at the N-terminus and beta-methyl-cyclohexylalanine (beta-MeCha) at the third position, making it a unique and valuable pharmacological tool .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH involves multiple steps, starting with the preparation of the individual amino acid residues. The key steps include:
Synthesis of 2,6-dimethyltyrosine (Dmt): This involves the methylation of tyrosine at the 2 and 6 positions.
Synthesis of beta-methyl-cyclohexylalanine (beta-MeCha): This is achieved through the alkylation of cyclohexylalanine.
Peptide Coupling: The amino acids are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, which allows for the efficient and automated synthesis of peptides. The process would include:
Automated Peptide Synthesizer: Utilization of an automated peptide synthesizer to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) to purify the final product.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.
Substitution: The aromatic rings in the Dmt and Phe residues can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced peptide fragments.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH has several scientific research applications, including:
Opioid Receptor Research: It is used to study the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists.
Pharmacological Studies: The compound is employed in assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors.
Drug Development: It serves as a lead compound for the development of new analgesics with reduced side effects and lower potential for tolerance and dependence.
Mechanism of Action
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH exerts its effects by binding to delta-opioid receptors (OPRD1) in the central nervous system. The binding of this compound to the receptor inhibits the activation of G-proteins, thereby blocking the downstream signaling pathways that mediate pain perception . The unique structure of the compound, particularly the presence of Dmt and beta-MeCha residues, enhances its binding affinity and selectivity for delta-opioid receptors .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Phe-Phe-OH: The prototype compound in the TIPP series, known for its delta-opioid receptor antagonist properties.
H-Dmt-Tic-Phe-Phe-OH: A derivative with 2,6-dimethyltyrosine at the N-terminus, similar to H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH.
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2: An amidated version of the compound with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of beta-methyl-cyclohexylalanine, which enhances its selectivity and potency as a delta-opioid receptor antagonist . This structural modification distinguishes it from other compounds in the TIPP series and contributes to its potential as a safer analgesic with reduced side effects .
Properties
Molecular Formula |
C40H50N4O6 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1 |
InChI Key |
GWHRSTGESQKJIQ-FVTMYMNWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
Origin of Product |
United States |
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